molecular formula C18H17NO4 B554556 Z-D-Tic-OH CAS No. 146684-74-4

Z-D-Tic-OH

Cat. No. B554556
M. Wt: 311.3 g/mol
InChI Key: YWVQGUBCAUFBCP-MRXNPFEDSA-N
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Description

“Z-D-Tic-OH” is a chemical compound with the CAS Number: 146684-74-4 . Its IUPAC name is (3R)-2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid . It has a molecular weight of 311.34 .


Molecular Structure Analysis

The molecular formula of “Z-D-Tic-OH” is C18H17NO4 . The InChI code for this compound is 1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m1/s1 .


Physical And Chemical Properties Analysis

“Z-D-Tic-OH” is a solid at room temperature . It has a molecular weight of 311.33200, a density of 1.308g/cm3, and a boiling point of 522.5ºC at 760mmHg . The flash point is 269.8ºC .

Scientific Research Applications

Application 1: Photocatalytic Activity Enhancement

  • Summary of the Application : Z-D-Tic-OH is used in the formation of TiO2/TiC coatings during a carbon-embedding heat treatment (cHT) for TiC coatings. These coatings have shown significantly enhanced photocatalytic activity, especially under visible light .
  • Methods of Application or Experimental Procedures : The process involves a carbon-embedding heat treatment (cHT) for TiC coatings. By raising the cHT temperature for TiC coatings, the surface morphology of TiO2/TiC coatings with a pore-like structure significantly changes from nano-size to micro-size .
  • Results or Outcomes : The photocatalytic activity of TiO2/TiC coatings has been significantly enhanced, approximately 6 times, especially under visible light, compared with that of TiCxOy/Ti coatings. When the cHT temperature has been raised, the photocatalytic activity of TiO2/TiC coatings initially increases and then decreases, achieving their most satisfaction at 1073 K .

Application 2: Mechanical and Thermal Properties of Defective ZrC, TiC and SiC

  • Summary of the Application : ZrC and TiC, which could potentially include Z-D-Tic-OH, have been proposed as alternatives to SiC as fuel-cladding and structural materials in nuclear reactors due to their strong radiation tolerance and high thermal conductivity at high temperatures .
  • Methods of Application or Experimental Procedures : First-principles calculations based on density function theory were carried out to investigate the mechanical and thermal properties of defective ZrC, TiC and SiC .
  • Results or Outcomes : The total thermal conductivity of ZrC and TiC are much larger than that of SiC, implying that under radiation environment the ZrC and TiC will exhibit superior heat conduction ability than the SiC .

Application 3: Boosting the Activity of the Monolayer Pt Supported on TiC

  • Summary of the Application : The study discusses how the activity of the monolayer Pt supported on TiC can be boosted .
  • Methods of Application or Experimental Procedures : The process involves analyzing the Mulliken charge .
  • Results or Outcomes : The study found that the d band center follows the order of TiC@Pt 2ML > TiC@Pt 3ML > TiC@Pt 1ML, being contrary against the E ads (OH) tendency .

Application 4: Synthesis of TiC Nanotube Arrays

  • Summary of the Application : TiC nanotube arrays (TiC NTAs) have been synthesized and shown excellent supercapacitor performance . These nanostructured metal carbides have numerous applications in catalysis and energy storage .
  • Methods of Application or Experimental Procedures : TiO2 nanotube arrays (TiO2 NTAs) can be successfully transformed into TiC nanotube arrays (TiC NTAs) through electro-deoxidation and carbonization reactions in a low-temperature molten salt .
  • Results or Outcomes : The TiC NTA electrodes exhibit a high areal capacitance of 53.3 mF cm −2, excellent cycling stability, and mechanical flexibility . Moreover, the energy densities can reach 4.6 μW h cm −2 at a power density of 78.9 μW cm −2 .

Application 5: Photocatalytic Activity of TiO2/TiC Coatings

  • Summary of the Application : Rutile TiO2 forms on TiC coatings (TiO2/TiC coatings) during carbon-embedding heat treatment (cHT) for TiC coatings. The photocatalytic activity of TiO2/TiC coatings has been significantly enhanced, especially under visible light .
  • Methods of Application or Experimental Procedures : The process involves a carbon-embedding heat treatment (cHT) for TiC coatings. By raising the cHT temperature for TiC coatings, the surface morphology of TiO2/TiC coatings with a pore-like structure significantly changes from nano-size to micro-size .
  • Results or Outcomes : The photocatalytic activity of TiO2/TiC coatings has been significantly enhanced approximately 6 times especially under visible light, compared with that of TiCxOy/Ti coatings .

Safety And Hazards

“Z-D-Tic-OH” is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(3R)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVQGUBCAUFBCP-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350872
Record name (3R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Tic-OH

CAS RN

146684-74-4
Record name (3R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

188 g (1.05 moles) of 3-carboxy-1,2,3,4-tetrahydroisoquinoline are added to 1,050 ml of 1N NaOH at 0°, and 160 ml of benzyl chlorocarbonate and a further 1,050 ml of 1N NaOH are then simultaneously added dropwise at this temperature, while stirring. The mixture is then stirred for 2 hours at room temperature and extracted three times with ether, and the alkaline/aqueous phase is acidified to pH 1 with concentrated HCl. The oil which separates out is extracted with ethyl acetate. The ethyl acetate solution is washed with water until the water phase has a pH of 3.0. After the ethyl acetate solution has been dried over sodium sulfate, the product crystallizes from this solution after concentration and trituration. 1.5 liters of diisopropyl ether are added to the suspension of crystals, and the latter is stirred for one hour at room temperature, and filtered under suction. The product is dried over phosphorus pentoxide in a high vacuum.
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Synthesis routes and methods II

Procedure details

188 g (1.05 moles) of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid were added to 1,050 ml of 1N NaOH at 0° and then at this temperature, 100 ml of benzyl chlorocarbonate and a further 1,050 ml of 1N NaOH were added dropwise simultaneously. The mixture was then stirred at room temperature for 2 hours, then extracted three times with ether and acidified with concentrated HCl to pH 1. The oil which separated out was extracted into ethyl acetate. The ethyl acetate solution was washed with water until the water phase had a pH of 3. After drying, the product crystallized on evaporation and scratching. 1.5 liters of diisopropyl ether were added and the mixture was stirred at room temperature for one hour. The product was then filtered off with suction; melting point 138°-139°.
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